

Formulation of Diglycerol-Based Nano-transporters: Application Notes and Protocols

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Compound of Interest

Compound Name: *Diglycerol*
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Introduction

Diglycerol-based nano-transporters are an emerging class of nanocarriers for drug delivery, offering advantages such as high biocompatibility, biodegradability, and tunable physicochemical properties. These nano-transporters can be formulated into various architectures, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and cubosomes, to encapsulate and deliver a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the formulation, characterization, and *in vitro* evaluation of **diglycerol**-based nano-transporters.

I. Poly(diglycerol Adipate) (PDGA) Nanoparticles

Poly(**diglycerol** adipate) (PDGA) is a biodegradable and biocompatible polyester that can self-assemble into nanoparticles in aqueous environments.^[1] These nanoparticles are promising carriers for hydrophobic drugs. By incorporating other diols, such as 1,6-hexanediol (Hex), the properties of the resulting copolyester nanoparticles can be further tuned for enhanced drug loading and stability.^{[2][3]}

Data Presentation: Physicochemical Properties of PDGA-Based Nanoparticles

Formulation	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Drug Loading Efficiency (%)	Reference
PGA	138.2 ± 0.4	0.02 ± 0.01	-12.8 ± 0.3	Not Reported	[4]
PDGA	150.2 ± 0.7	0.07 ± 0.02	-21.9 ± 0.9	Not Reported	[4]
PGAHex	120.2 ± 1.3	0.05 ± 0.03	-12.6 ± 0.7	Not Reported	[4]
PDGAHex	140.1 ± 1.6	0.21 ± 0.02	-29.0 ± 0.4	Superior to glycerol-based counterparts	[3][4]
PGA-g-PCL10 (unloaded)	90 ± 4	Not Reported	Not Reported	-	[5]
PGA-g-PCL10 (Usnic Acid loaded)	108 ± 9	Not Reported	Not Reported	Not Reported	[5]

Experimental Protocols

This protocol describes the synthesis of PDGA via enzymatic polymerization of **diglycerol** and divinyl adipate.

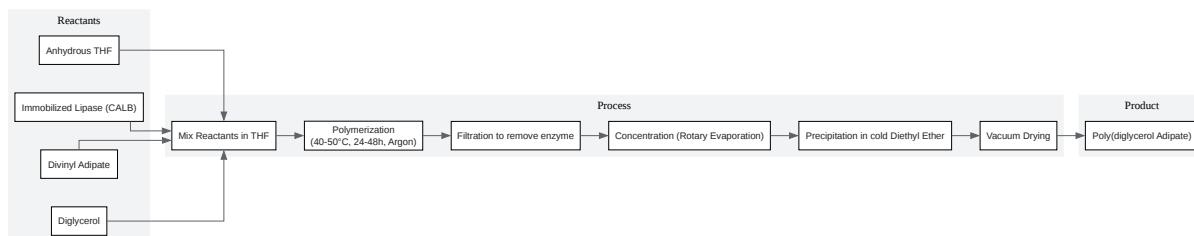
Materials:

- **Diglycerol**
- Divinyl adipate
- Immobilized *Candida antarctica* lipase B (CALB, e.g., Novozym 435)
- Anhydrous tetrahydrofuran (THF)
- Cold diethyl ether

- Argon gas

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of **diglycerol** and divinyl adipate in anhydrous THF.
- Add immobilized CALB to the reaction mixture (typically 1-10% of the total monomer weight).
[\[1\]](#)
- Purge the flask with argon gas and seal it.
- Place the flask in a preheated oil bath at 40-50°C and stir the mixture for 24-48 hours.
[\[1\]](#)
- After the reaction period, remove the enzyme by filtration.
- Concentrate the filtrate by evaporating the THF under reduced pressure.
- Precipitate the polymer by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.
- Collect the precipitated polymer by decantation or filtration.
- Dry the purified PDGA under vacuum until a constant weight is achieved.



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Workflow for the enzymatic synthesis of PDGA.

This protocol details the formation of PDGA nanoparticles using the nanoprecipitation method.

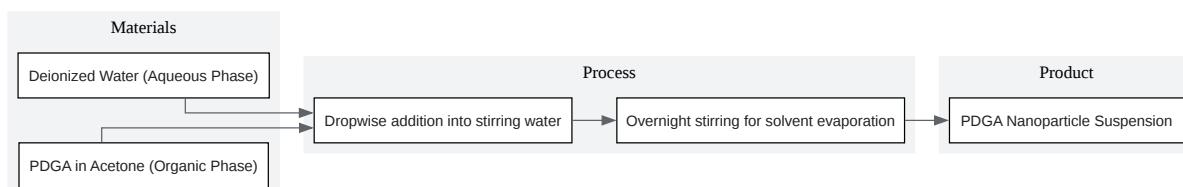
Materials:

- Synthesized PDGA polymer
- Acetone
- Deionized water

Procedure:

- Dissolve the PDGA polymer in acetone to a concentration of 5 mg/mL.
- In a separate beaker, place deionized water (twice the volume of the polymer solution).

- While stirring the deionized water at a moderate speed (e.g., 500 rpm), add the polymer solution dropwise.
- A milky-white suspension of nanoparticles will form instantaneously.
- Leave the suspension stirring overnight in a fume hood to allow for the complete evaporation of acetone.
- The final nanoparticle suspension is ready for characterization.



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Workflow for PDGA nanoparticle formulation.

II. Diglycerol-Based Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles (SLNs) are colloidal carriers made from solid lipids that are solid at room and body temperature. **Diglycerol** esters of fatty acids can be utilized as the solid lipid matrix.^[6]

Experimental Protocols

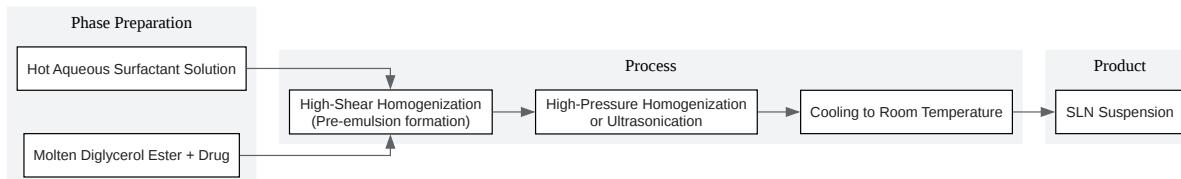
This protocol describes the preparation of SLNs using a hot homogenization technique followed by ultrasonication.

Materials:

- **Diglycerol** monostearate (or other solid **diglycerol** ester)
- Poloxamer 188 (or other suitable surfactant)
- Drug to be encapsulated
- Deionized water

Procedure:

- Melt the **diglycerol** monostearate by heating it to 5-10°C above its melting point.
- Dissolve the lipophilic drug in the molten lipid.
- In a separate beaker, dissolve the Poloxamer 188 in deionized water and heat it to the same temperature as the molten lipid.
- Add the hot aqueous surfactant solution to the molten lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.[7]
- Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).[8]
- Alternatively, sonicate the pre-emulsion using a probe sonicator.[9]
- Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.[7]



[Click to download full resolution via product page](#)*Workflow for hot homogenization of SLNs.*

III. Diglycerol-Based Cubosomes

Cubosomes are nanostructured lipid particles with a bicontinuous cubic liquid crystalline phase.

Diglycerol monooleate (DGMO) is a lipid that can form these structures and is suitable for encapsulating hydrophilic, hydrophobic, and amphiphilic molecules.[2][10]

Experimental Protocols

This protocol describes the top-down method for preparing cubosomes, which involves dispersing a bulk cubic phase in an aqueous medium.

Materials:

- **Diglycerol** monooleate (DGMO)
- Pluronic F127 (Poloxamer 407)
- Deionized water

Procedure:

- Melt the DGMO and Pluronic F127 together.
- Add a small amount of deionized water to the molten lipid/surfactant mixture and allow it to equilibrate for at least 48 hours to form a viscous, transparent bulk cubic gel.
- Add the remaining aqueous phase to the cubic gel.
- Disperse the gel in the aqueous phase using high-energy methods such as high-pressure homogenization or probe sonication to fragment the bulk gel into nanosized cubosome particles.[11]

IV. Characterization of Diglycerol-Based Nano-transporters

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated nano-transporters.

Experimental Protocols

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer Nano ZS).

Procedure:

- Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
- For particle size measurement, perform the analysis at a fixed scattering angle (e.g., 90° or 173°) and a controlled temperature (e.g., 25°C).
- The instrument software will calculate the average hydrodynamic diameter and the polydispersity index (PDI).
- For zeta potential measurement, use an appropriate folded capillary cell. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

Method: This typically involves separating the unencapsulated drug from the nanoparticles and quantifying the drug in both fractions.

Procedure:

- Centrifuge the nanoparticle suspension at high speed (ultracentrifugation) to pellet the nanoparticles.
- Carefully collect the supernatant, which contains the unencapsulated drug.
- Disrupt the nanoparticle pellet using a suitable solvent to release the encapsulated drug.
- Quantify the drug concentration in both the supernatant and the disrupted pellet using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

- Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
 - $DL (\%) = (\text{Mass of drug in nanoparticles} / \text{Total mass of nanoparticles}) \times 100$
 - $EE (\%) = (\text{Mass of drug in nanoparticles} / \text{Total mass of drug used in formulation}) \times 100$

Method: Dialysis bag method is commonly used to assess the in vitro drug release profile.

Procedure:

- Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO).
- Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
- At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
- Quantify the amount of drug released into the medium at each time point using an appropriate analytical method.
- Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

V. In Vitro Biocompatibility and Cellular Uptake

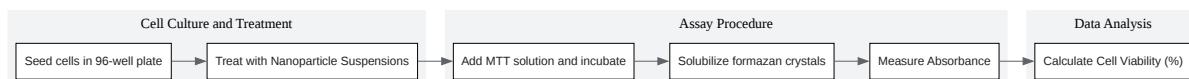
Assessing the biocompatibility and cellular interaction of the nano-transporters is crucial for their potential biomedical applications.[\[12\]](#)

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the nanoparticle suspension for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage relative to untreated control cells.



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